N-(3-chloro-4-methoxyphenyl)methanesulfonamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S. It is commonly known as 4-Chloro-3-methoxybenzenesulfonamide and is used in scientific research for various applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)methanesulfonamide is not well understood. However, it is believed to inhibit the growth of cancer cells by interfering with the DNA replication process. It also inhibits the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-1beta. It also inhibits the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)methanesulfonamide has several advantages for lab experiments. It is easy to synthesize and is readily available. It is also relatively stable and can be stored for long periods of time. However, it has certain limitations such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
For research include investigating its potential as an anti-cancer drug and exploring its anti-inflammatory properties.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)methanesulfonamide is synthesized by reacting 3-chloro-4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of the product is confirmed by various spectroscopic techniques such as NMR, IR, and Mass Spectroscopy.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)methanesulfonamide is used in scientific research for various applications such as anti-inflammatory, anti-tumor, and anti-bacterial activity. It is also used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQLKHBGJXZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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